冰片溴

描述

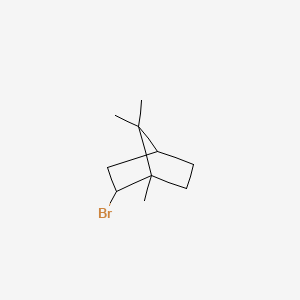

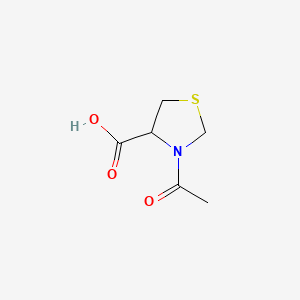

Bornyl bromide is a chemical compound with the molecular formula C10H17Br . It is also known as 2-bromo-bornane .

Synthesis Analysis

Bornyl bromide can be synthesized from monoterpenes using SnBr2 as an inexpensive and commercially affordable catalyst . This process consists of the synthesis of α-terpinyl alkyl ethers in SnBr2-catalyzed reactions of β-pinene with alkyl alcohols . The catalytic activity of various tin (II) salts was assessed and compared to that of other homogeneous Lewis and Brønsted acids, in etherification reactions of β-pinene with methyl alcohol .Molecular Structure Analysis

The molecular weight of bornyl bromide is 217.146 . The structure of bornyl bromide can be viewed using computational tools .Chemical Reactions Analysis

The chemical behavior of neopentyl bromide, 2,2-dimethyl-1-bromopropane, is an instructive place to begin this discussion . The very low S N 2 reactivity of this 1º-bromide was noted earlier, and explained by steric hindrance to the required 180º alignment of reacting orbitals .Physical And Chemical Properties Analysis

Bornyl bromide has a molecular weight of 217.146 . More detailed physical and chemical properties are not available in the current literature .科学研究应用

1. 与细胞色素 P450 酶的相互作用

- 冰片溴与细胞色素 P450 酶,特别是 CYP2B6,表现出独特的相互作用。在 Shah 等人(2017)的一项研究中,发现冰片溴在 CYP2B6 的活性位点内形成溴-π 键,影响底物选择性。这突出了其在研究酶-底物相互作用和药物代谢中的潜在用途 (Shah 等人,2017)。

2. 在有机合成中的应用

- 冰片溴在有机合成中发挥作用。Newman 等人(2011)讨论了其在钯催化的碳卤化中的应用,这对于创建复杂的有机分子非常重要。此过程涉及溴化物与碘化物的交换,并展示了冰片溴在合成化学中的效用 (Newman 等人,2011)。

3. 在癌症治疗中的潜力

- Wu 等人(2020)对与冰片溴相关的化合物(+)-冰片对香豆酸酯进行的研究显示出治疗黑色素瘤细胞的希望。发现它通过各种细胞途径抑制细胞增殖并诱导细胞凋亡,表明其在开发新的化疗药物方面的潜力 (Wu 等人,2020)。

4. 化学教育

- 冰片溴还在教育环境中找到一席之地,特别是在教授化学概念方面。李荣(2010)的一项研究强调了其在教授学生研究方法和激发化学课堂分析性思维方面的作用 (李荣,2010)。

安全和危害

未来方向

作用机制

Target of Action

Bornyl bromide, like its close relative borneol, is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid Borneol, a compound structurally similar to bornyl bromide, has been shown to interact with multiple atp binding cassette transporters and tight junction proteins .

Mode of Action

It is known that borneol, a similar compound, can alter cell membrane lipid structures . This suggests that bornyl bromide may also interact with cell membranes, potentially altering their properties and affecting the function of membrane-bound proteins.

Biochemical Pathways

For instance, it has been found to modulate the activity of multiple ATP binding cassette transporters . These transporters play crucial roles in various biochemical pathways, including drug transport and metabolism.

Pharmacokinetics

A study on a similar compound, bornyl caffeate, found that it follows a three-compartment open model . The time to peak concentration (Tmax) and the maximum plasma concentration (Cmax) of bornyl caffeate were 0.53 h and 409.33 ng/mL, respectively . The compound displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t) and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α) and an identical Cmax .

Result of Action

Borneol, a structurally similar compound, has been shown to have various effects, including anti-inflammatory, antibacterial, and anti-tumor activities .

Action Environment

For instance, a study found that different headspace concentrations of bornyl acetate, a compound related to bornyl bromide, had varying effects on insects .

属性

IUPAC Name |

2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOQMOVZIUGCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963222 | |

| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bornyl bromide | |

CAS RN |

4443-48-5 | |

| Record name | Bornyl bromide, pract. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does bornyl bromide interact with cytochrome P450 2B6 (CYP2B6) and what are the structural insights into this interaction?

A1: Bornyl bromide interacts with CYP2B6 through halogen-π bonding within the enzyme's active site. X-ray crystallography studies revealed that bornyl bromide exhibits two different orientations within the active site. [, ] The predominant orientation shows the bromine atom of bornyl bromide forming a halogen-π bond with the phenyl ring of phenylalanine at position 108 (Phe-108) in the CYP2B6 structure. [, ] This suggests that halogen-π interactions play a significant role in substrate binding and orientation within the CYP2B6 active site.

Q2: How does the presence of the bromine atom in bornyl bromide influence its binding to CYP2B6 compared to its non-halogenated counterpart, bornane?

A2: The bromine atom in bornyl bromide is crucial for its specific binding orientation within the CYP2B6 active site. Crystallography studies show that bornane, lacking the bromine, exhibits two equally occupied orientations in the active site. [, ] Notably, the carbon atom (C2) that bears the bromine in bornyl bromide is significantly displaced (over 2.5 Å) in both bornane orientations. [, ] This displacement highlights the importance of the halogen-π interaction between the bromine atom of bornyl bromide and Phe-108 in stabilizing a specific binding mode within CYP2B6.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)